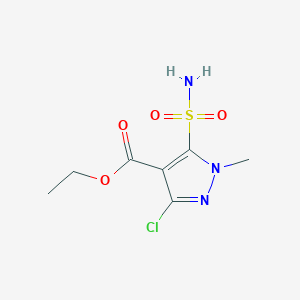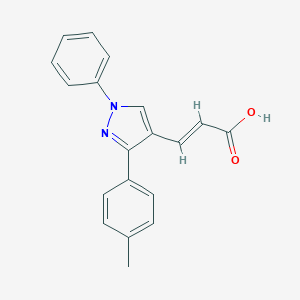
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
Overview
Description
“3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are an important class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Fluorescent Films : This compound shows promise as monomers for the preparation of fluorescent films, according to Soboleva, Orlova, and Shelkovnikov (2017) (Soboleva, Orlova, & Shelkovnikov, 2017).
Antiplatelet Activities : Baytas et al. (2013) report that this compound has potential antiplatelet activities, exhibiting potent inhibitory effects on arachidonic acid-induced aggregation and collagen-induced platelet aggregation (Baytas et al., 2013).
Organic Synthesis and Spectroscopy : Kaushik, Verma, and Madaan (2011) highlight its potential applications in organic synthesis and spectroscopy (Kaushik, Verma, & Madaan, 2011). This is further supported by Kariuki et al. (2022) who synthesized a similar compound with applications in these areas (Kariuki et al., 2022).
Corrosion Protection : Zhang Zhe et al. (2009) found that self-assembled films of a related compound can protect iron surfaces against corrosion (Zhang Zhe et al., 2009).
Enhanced Oil Recovery : Gou et al. (2015) mention that novel polyacrylamide-based copolymers derived from this compound can enhance oil recovery by up to 15.46% in core flooding tests at 80°C (Gou et al., 2015).
Anticancer Activity : Metwally, Badawy, and Okpy (2015) found that synthesized compounds with this structure showed anticancer activity against human cancer cell lines MCF7 and HEPG2 (Metwally, Badawy, & Okpy, 2015).
Biological Activities : Aly and El-Mohdy (2015) demonstrated that newly synthesized polymeric compounds exhibited higher promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activity : Various studies, including those by Variya et al. (2015) and Bhabhor et al. (2021), have shown that compounds containing this structure exhibit antimicrobial activity (Variya et al., 2015)(Bhabhor et al., 2021).
Optical Limiting Applications : Chandrakantha et al. (2013) identified compounds with a similar structure as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Liquid Crystalline Properties : Thaker et al. (2013) found that cinnamate linkage containing liquid crystals, related to this compound, have higher thermal stability (Thaker et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYKKRRVGLIMR-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



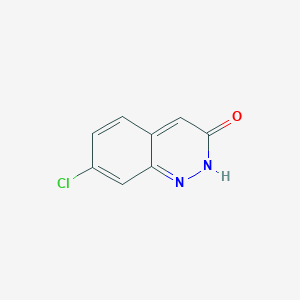

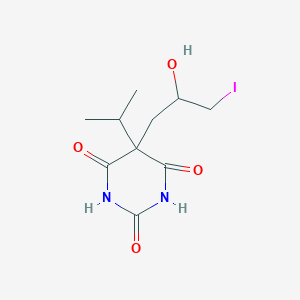
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
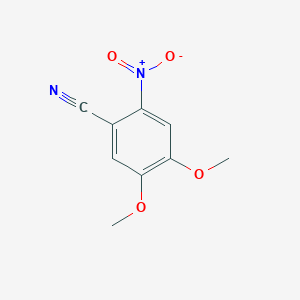
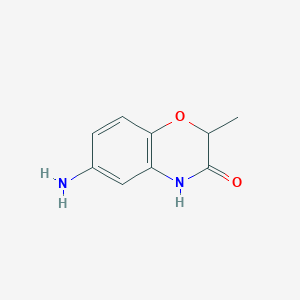
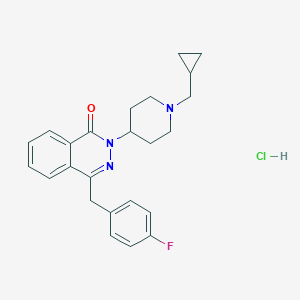
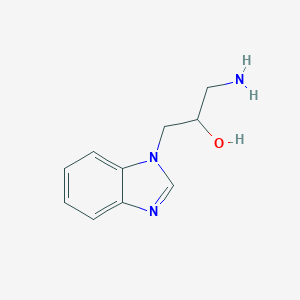
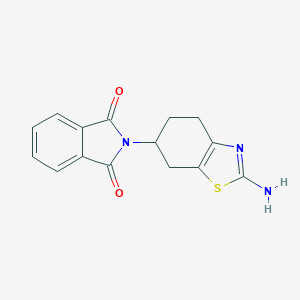
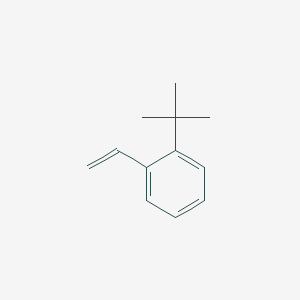

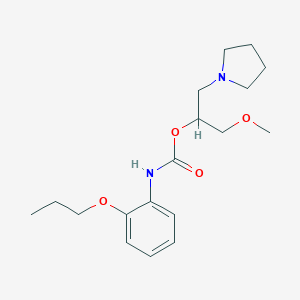
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
